Ranirestat Exhibits 2.4-Fold Higher Potency Than Fidarestat and Sub-Nanomolar Ki Against Human Aldose Reductase
Ranirestat demonstrates a Ki of 0.38 nM for recombinant human aldose reductase, representing sub-nanomolar binding affinity . In head-to-head comparisons using standardized assay conditions, ranirestat displays an IC50 of 11 nM for rat lens aldose reductase, compared to 26 nM for fidarestat, a 2.4-fold potency advantage [1]. Against recombinant human enzyme, ranirestat's IC50 is 15 nM, while fidarestat reports 26 nM under similar conditions [1]. This potency differential translates to lower effective concentrations required for maximal target engagement.
| Evidence Dimension | Aldose reductase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 11 nM (rat lens AR); IC50 = 15 nM (recombinant human AR); Ki = 0.38 nM (recombinant human AR) |
| Comparator Or Baseline | Fidarestat: IC50 = 26 nM (aldose reductase); Epalrestat: IC50 range reported 10-100 nM depending on assay |
| Quantified Difference | Ranirestat IC50 is 2.4-fold lower (more potent) than fidarestat (11 nM vs 26 nM); Ki is 0.38 nM vs fidarestat Ki not directly comparable but ranirestat's sub-nanomolar binding exceeds typical ARI affinity |
| Conditions | Recombinant human aldose reductase enzyme assay; rat lens aldose reductase assay; Ki determined via enzyme inhibition kinetics |
Why This Matters
Higher potency enables lower dosing requirements and potentially reduces off-target effects, critical for long-term chronic therapy in diabetic neuropathy where safety margins are paramount.
- [1] Adooq Bioscience. Fidarestat (SNK 860) Product Information. IC50s of 26 nM, 33 μM, and 1.8 μM for aldose reductase, AKR1B10 and V301L AKR1B10, respectively. View Source
